molecular formula C13H17ClN4O5 B4926167 (3,5-Dinitrophenyl)-(4-ethylpiperazin-1-yl)methanone;hydrochloride

(3,5-Dinitrophenyl)-(4-ethylpiperazin-1-yl)methanone;hydrochloride

Cat. No.: B4926167
M. Wt: 344.75 g/mol
InChI Key: WKZCBUBOQPWLPY-UHFFFAOYSA-N
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Description

(3,5-Dinitrophenyl)-(4-ethylpiperazin-1-yl)methanone;hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a dinitrophenyl group and an ethylpiperazine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dinitrophenyl)-(4-ethylpiperazin-1-yl)methanone;hydrochloride typically involves a multi-step process. The initial step often includes the nitration of phenyl compounds to introduce nitro groups at the 3 and 5 positions. This is followed by the formation of the piperazine ring, which is then ethylated. The final step involves the coupling of the dinitrophenyl group with the ethylpiperazine moiety under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and coupling reactions, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dinitrophenyl)-(4-ethylpiperazin-1-yl)methanone;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3,5-Dinitrophenyl)-(4-ethylpiperazin-1-yl)methanone;hydrochloride is used as a reagent for various organic synthesis reactions. Its unique structure allows it to act as an intermediate in the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to study enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of (3,5-Dinitrophenyl)-(4-ethylpiperazin-1-yl)methanone;hydrochloride involves its interaction with specific molecular targets. The dinitrophenyl group can form strong interactions with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The ethylpiperazine moiety may enhance the compound’s binding affinity and specificity for certain biological targets.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Nitrophenyl derivatives: Compounds with nitro groups attached to a phenyl ring.

Uniqueness

(3,5-Dinitrophenyl)-(4-ethylpiperazin-1-yl)methanone;hydrochloride is unique due to the combination of its dinitrophenyl and ethylpiperazine groups. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

(3,5-dinitrophenyl)-(4-ethylpiperazin-1-yl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O5.ClH/c1-2-14-3-5-15(6-4-14)13(18)10-7-11(16(19)20)9-12(8-10)17(21)22;/h7-9H,2-6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKZCBUBOQPWLPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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